molecular formula C20H23N7O2 B11004038 N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B11004038
M. Wt: 393.4 g/mol
InChI Key: ZJZQCGFZYJPAIZ-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a triazole ring fused with a pyridazine ring, which is further connected to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

The synthesis of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole and pyridazine rings, followed by their fusion. The piperidine ring is then introduced, and the final compound is obtained through a series of coupling reactions and functional group modifications. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-[3-(acetylamino)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds containing the triazole ring, which are known for their antimicrobial and antifungal activities.

    Pyridazine Derivatives: Compounds with the pyridazine ring, which have been studied for their anticancer and anti-inflammatory properties.

    Piperidine Derivatives: Compounds with the piperidine ring, which are used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its combination of these three rings, which may result in unique pharmacological properties and potential therapeutic applications.

Properties

Molecular Formula

C20H23N7O2

Molecular Weight

393.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23N7O2/c1-13-23-24-18-6-7-19(25-27(13)18)26-10-8-15(9-11-26)20(29)22-17-5-3-4-16(12-17)21-14(2)28/h3-7,12,15H,8-11H2,1-2H3,(H,21,28)(H,22,29)

InChI Key

ZJZQCGFZYJPAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)NC(=O)C

Origin of Product

United States

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